gamma-Butyrolactone appears to be readily absorbed through guinea pig skin. In rat, at least 10% of the applied dose penetrated the skin. Data describing the uptake of gamma-butyrolactone from the gastrointestinal or the respiratory system were not located in the literature. The biological degradation of gamma-butyrolactone in mammals is rapid. It is hydrolyzed to gamma-hydroxybutyric acid in the blood and liver. In rats, gamma-hydroxybutyric acid is excreted as CO2. gamma-Butyrolactone has a weak narcotic effect due to its fast metabolic conversion to gamma-hydroxybutyric acid, which has an effect on the central nervous system. ...
gamma-Butyrolactone ... is ... rapidly hydrolyzed to gamma-hydroxybutyric acid ... In rats, (1-(14)C)- or (4-(14)C)-hydroxybutyrate given by inhalation is excreted as (14)CO2; about 66% of activity was excreted in 6 hr and additional 10-20% within 18 hr.
Male Sprague-Dawley rats (weighing 200 to 250 g, 6 rats/experiment) received a single gamma-butyrolactone dose of 500 mg/kg bw by the oral, ip or iv route. The investigators analyzed the blood and brain for gamma-butyrolactone and gamma-hydroxybutyric acid, the chemical's primary metabolite, for a period of 60 minutes after administration. Blood levels of gamma-butyrolactone after oral administration were below the limit of detection of 18 ug/mL in 3 and 5 out of 6 animals, independently of the time of measurement, whereas the remaining animals had time-independent levels between 22.5 and 82.5 ug/mL. The levels observed for the primary metabolite, gamma-hydroxybutyric acid, reached a peak value of 611 ug/mL at 15 minutes and were still 466 ug/mL at 60 minutes. Following ip and iv administration, there was also very rapid hydrolysis of gamma-butyrolactone to gamma-hydroxybutyric acid. The blood gamma-butyrolactone levels was 63 ug/mL 5 minutes after ip injection, while it was 22.5 ug/mL at 60 minutes; however, only 2 out of 6 animals had levels above the limit of detection at 60 minutes. Upon iv injection, the 5-minute value was 85 ug/mL, whereas gamma-butyrolactone was no longer detectable after 15 minutes. The concentration levels of gamma-hydroxybutyric acid seen after ip dosing dropped from a maximum of 694 ug/mL (5-minute value) 521 ug/mL at 60 minutes, whereas iv injection led to a maximum level of 550 ug/mL (15-minute value) which dropped to 430 ug/mL at 609 minutes. In brain, oral dosing resulted in maximum gamma-butyrolactone levels of 170 ug/g were found after 3 minutes, and time-independent gamma-butyrolactone levels of 14.8 to 29.1 ug/g were detected 15 to 60 minutes after dosing; the concentration of gamma-hydroxybutyric acid reached its peak of 191.6 ug/g after 30 minutes and fell to 129.1 ug/g at 60 minutes (no brain levels were measured after iv administration... .The data permit the conclusion that gamma-butyrolactone is very rapidly and apparently completely absorbed from the gastrointestinal tract and undergoes very rapid metabolism to gamma-hydroxybutyric acid.
... Studies on the absorption of gamma-butyrolactone were carried out in at least 3, usually 4, male Sprague-Dawley rats (weighing 260 to 340 g; no precise details of the number of rats used)/dose and type of treatment. gamma-Butyrolactone (purity not specified) was administered orally by gastric intubation at dose levels of 1.58 and 6.34 mmol (approximately 136 and 546 mg)/kg bw, intracardially at 1.58 mmol or iv at 6.34 mmol/kg bw. Starting immediately after administration, the plasma was analyzed for gamma-butyrolactone over a total period of 3 to 8 hours. The analytical procedure did not distinguish between gamma-butyrolactone and gamma-hydroxybutyric acid, the primary metabolite of gamma-butyrolactone, as earlier studies by the investigators had detected only gamma-hydroxybutyric acid in rat blood after administration of gamma-butyrolactone. When gamma-butyrolactone was given intracardially at 136 mg/kg bw, the plasma levels was 500 ug/mL immediately upon dosing, about 400 ug/mL after 30 minutes and slightly more than 100 ug/mL after 2 hours but then dropped to below 50 ug/mL after 2.5 hours. After oral administration of 136 mg/kg bw, plasma levels reached their peak of approximately 350 ug/mL at 15 to 30 minutes before declining with an elimination half-life of 0.3 hours to approximately 25 ug/mL within 3 hours. Plasma levels after oral administration of gamma-butyrolactone at 546 mg/kg bw remained at > or =1000 ug/mL for approximately 3 hours, as they did after iv administration of the same dose. Four hours after oral dosing, the plasma concentration was about 800 ug/mL, while it was approximately 450 ug/mL after 6 hours and slightly above 100 ug/mL after 8 hours. Subsequent to iv injection, plasma levels dropped somewhat more rapidly, reaching approximately 55 ug/mL after 8 hours (the graphical representation does not permit a more accurate reading). In percutaneous absorption studies, male Sprague-Dawley rats (weighting 275 to 525 g) had undiluted gamma-butyrolactone applied to the mechanically or mechanically and chemically depilated skin at 6.34 mmol (approximately 546 mg)/kg bw for 4 hours. The rate of percutaneous absorption depended on the method employed to pretreat the rat skin. When the skin was only shaved, the plasma concentrations rose slowly, reaching maximum levels of approximately 150 ug/mL after 1.5 to 2 hours; when the skin was shaved an subsequently treated with a commercial depilating agent (a thioglycolic acid-based formulation), the maximum plasma concentration of approximately 175 ug/mL was reached only approximately 10 minutes after gamma-butyrolactone application. Based on the areas under the plasma concentration-time curves (AUC values) it was found that, relative to the value obtained after iv administration, the fractions of dose absorbed were 85 and 98% upon oral administration, and 7 and 11% upon dermal application onto the mechanically or mechanically and chemically depilated skin, respectively.
For more Absorption, Distribution and Excretion (Complete) data for BUTYROLACTONE (7 total), please visit the HSDB record page.